molecular formula C25H18FN3O4S B2921125 N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 866896-95-9

N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2921125
CAS No.: 866896-95-9
M. Wt: 475.49
InChI Key: QACZZTGNAYYMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule characterized by a benzofuro[3,2-d]pyrimidinone core fused with a benzofuran ring system. The compound features a 4-methoxyphenyl substituent at position 3 of the pyrimidinone ring and a thioacetamide linker connecting the core to an N-(2-fluorophenyl) group.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O4S/c1-32-16-12-10-15(11-13-16)29-24(31)23-22(17-6-2-5-9-20(17)33-23)28-25(29)34-14-21(30)27-19-8-4-3-7-18(19)26/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACZZTGNAYYMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C25H22FN3O3S2. Its structure includes a fluorophenyl group, a benzofuro-pyrimidine moiety, and a thioacetamide linkage. The presence of various functional groups is crucial for its biological activity.

Anticancer Activity

In Vitro Studies:
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program (DTP) conducted screenings on approximately sixty cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The results indicated that the compound exhibited low-level anticancer activity with notable sensitivity observed in certain leukemia cell lines at a concentration of 10 µM .

Table 1: Anticancer Activity Summary

Cancer Cell Line TypeSensitivity Level
LeukemiaModerate
MelanomaLow
LungLow
ColonLow
CNSLow
OvarianLow
RenalLow
ProstateLow
BreastLow

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure significantly influence the biological activity. For instance, substituents on the phenyl rings and variations in the thioacetamide group affect binding affinity to target proteins involved in cancer progression. The incorporation of electron-withdrawing groups has been shown to enhance potency against specific cancer types .

Key Findings from SAR Studies:

  • Substituent Effects: Introducing different functional groups can modulate the compound's lipophilicity and electronic properties.
  • Binding Affinity: Variations in the thioether or thioamide linkages can alter interactions with target proteins such as Polo-like Kinase 1 (Plk1), which is critical for cell cycle regulation.
  • Prodrug Considerations: Some derivatives have been explored as prodrugs to improve bioavailability and therapeutic efficacy in vivo .

Case Studies

Several case studies have highlighted the potential of this compound as an anticancer agent:

  • Case Study 1: A study involving leukemia cell lines demonstrated that this compound showed significant cytotoxic effects compared to standard chemotherapeutics.
  • Case Study 2: In a comparative analysis with other benzofuro-pyrimidine derivatives, this compound exhibited superior activity against certain cancer types due to its unique structural features.

Comparison with Similar Compounds

R1 (Position 3 Substituent):

  • 4-Methoxyphenyl (target compound) : The methoxy group’s electron-donating nature may improve solubility and hydrogen-bonding capacity relative to halogenated analogs.
  • 4-Fluorobenzyl () : The fluorobenzyl group introduces electron-withdrawing effects, which could enhance metabolic resistance but reduce polar interactions .

R2 (Acetamide Substituent):

  • N-(2-fluorophenyl) (target compound) : The fluorine atom at the ortho position may sterically hinder rotation, affecting binding pocket interactions.
  • N-(3-methoxyphenyl) () : The methoxy group at the meta position could enhance solubility but reduce steric compatibility with certain targets .
  • N-(6-(trifluoromethyl)benzothiazol-2-yl) () : The trifluoromethyl group and benzothiazole ring enhance lipophilicity and electron-deficient character, favoring interactions with hydrophobic enzyme pockets .

Physicochemical and Predicted Properties

Compound Name Core Structure R1 R2 Molecular Weight (g/mol) pKa (Predicted) LogP (Predicted)
Target Compound Benzofuro[3,2-d]pyrimidin 4-Methoxyphenyl N-(2-fluorophenyl) ~500* ~12.7† ~3.5‡
Compound Pyrido[2,3-d]pyrimidin 4-Fluorobenzyl N-(2-fluorophenyl) 425 N/A 3.8
Compound Thieno[3,2-d]pyrimidin Benzyl N-(3-methoxyphenyl) 437.53 12.77 4.2
Compound Pyrimidin 2,4-Dimethoxyphenyl N-(6-(trifluoromethyl)benzothiazol-2-yl) 493 N/A 5.1
Compound Thieno[2,3-d]pyrimidin Ethyl, 5,6-Dimethyl N-(2,4-difluorophenyl) 474 N/A 4.5

*Estimated based on structural analogs. †Predicted using ’s pKa data for thieno analogs. ‡Calculated using fragment-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.